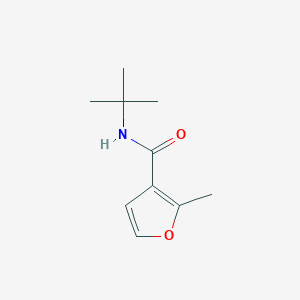![molecular formula C21H26N2O3 B7688002 N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7688002.png)
N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide, also known as TBE-31, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and material science. TBE-31 is a member of the class of Schiff bases, which are compounds that contain a functional group consisting of an imine or azomethine group (-C=N-) linked to an aryl or alkyl group.
Applications De Recherche Scientifique
N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth and proliferation of cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In biotechnology, N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide has been investigated for its potential use as a biosensor due to its ability to selectively bind to specific biomolecules. It has also been studied for its potential use in the development of new materials such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide has been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphatases, which are involved in cell signaling and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In neurodegenerative diseases, N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide has been shown to protect neurons from oxidative stress and inflammation, which are two key factors in the development of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide in lab experiments is its relatively simple synthesis method and low cost compared to other compounds with similar properties. N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide is also stable under various conditions and can be easily purified for use in experiments. However, one limitation of using N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are numerous future directions for research on N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide. One area of interest is the development of new derivatives of N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide with improved properties such as increased solubility and selectivity for specific biomolecules. Another area of interest is the investigation of the potential use of N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide in combination with other compounds or therapies for the treatment of cancer and neurodegenerative diseases. Additionally, the use of N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide in the development of new materials and biosensors is an area of ongoing research.
Méthodes De Synthèse
N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide can be synthesized through a simple and efficient method involving the condensation reaction between 4-tert-butylbenzaldehyde and 2-methoxyphenylamine followed by the addition of 2-(2-methoxyphenoxy)acetic acid. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in a solvent such as ethanol or methanol. The final product is obtained after purification through recrystallization or column chromatography.
Propriétés
IUPAC Name |
N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15(16-10-12-17(13-11-16)21(2,3)4)22-23-20(24)14-26-19-9-7-6-8-18(19)25-5/h6-13H,14H2,1-5H3,(H,23,24)/b22-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTSTIUYLRXTOG-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1OC)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)COC1=CC=CC=C1OC)/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7687950.png)



![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7687984.png)




